Home > Products > Screening Compounds P106051 > Gemcitabine Triphosphate Ditriethylamine
Gemcitabine Triphosphate Ditriethylamine -

Gemcitabine Triphosphate Ditriethylamine

Catalog Number: EVT-1500098
CAS Number:
Molecular Formula: C₂₁H₄₄F₂N₅O₁₃P₃
Molecular Weight: 705.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gemcitabine Triphosphate Ditriethylamine is a phosphorylated derivative of gemcitabine, a nucleoside analog widely used in chemotherapy, particularly for treating various carcinomas, including pancreatic cancer. This compound is significant due to its role as an active metabolite of gemcitabine, contributing to its therapeutic efficacy. The triphosphate form of gemcitabine is essential for its incorporation into DNA, leading to cytotoxic effects on rapidly dividing cancer cells.

Source

Gemcitabine Triphosphate Ditriethylamine is synthesized from gemcitabine hydrochloride through phosphorylation processes, which convert the nucleoside into its active triphosphate form. This compound is often studied in the context of drug delivery systems and pharmacokinetics.

Classification
  • Chemical Class: Nucleoside analog
  • Pharmaceutical Class: Antineoplastic agent
Synthesis Analysis

Methods

The synthesis of Gemcitabine Triphosphate Ditriethylamine involves several steps:

  1. Phosphorylation: Gemcitabine undergoes phosphorylation using phosphoric acid derivatives to form the triphosphate.
  2. Salt Formation: The triphosphate is then reacted with ditriethylamine to form the ditriethylamine salt.

Technical Details

The synthesis typically employs techniques such as liquid chromatography-mass spectrometry (LC-MS) for purification and analysis of the final product. The reaction conditions, including temperature and pH, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

Gemcitabine Triphosphate Ditriethylamine has a complex structure characterized by:

  • Molecular Formula: C21H44F2N5O13P3
  • Molecular Weight: 705.52 g/mol

The structure consists of a ribose sugar moiety attached to a difluorinated cytidine base, with three phosphate groups linked through phosphoester bonds.

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its conformation and functional groups.

Chemical Reactions Analysis

Reactions

Gemcitabine Triphosphate Ditriethylamine participates in several biochemical reactions:

  1. Incorporation into DNA: The triphosphate form is incorporated into DNA during replication, leading to chain termination.
  2. Enzymatic Reactions: It can act as a substrate for various kinases and nucleotidyltransferases.

Technical Details

The kinetics of these reactions can be studied using enzyme assays and spectrophotometric methods to monitor product formation and substrate depletion.

Mechanism of Action

Process

Gemcitabine Triphosphate Ditriethylamine exerts its cytotoxic effects primarily through:

  1. Inhibition of DNA Synthesis: By mimicking deoxycytidine triphosphate, it gets incorporated into the growing DNA strand.
  2. Induction of Apoptosis: The incorporation leads to faulty DNA replication, triggering cellular stress responses that result in programmed cell death.

Data

Studies have shown that the accumulation of Gemcitabine Triphosphate in cancer cells correlates with increased cytotoxicity, highlighting its importance in therapeutic efficacy against malignancies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Sensitive to hydrolysis; should be stored under controlled conditions to maintain integrity.
  • pH Sensitivity: Stability can vary with pH; optimal conditions usually range between neutral to slightly alkaline environments.

Relevant analyses include stability studies under various conditions and solubility tests in different solvents.

Applications

Scientific Uses

Gemcitabine Triphosphate Ditriethylamine is primarily used in:

  • Cancer Research: Investigating mechanisms of action and resistance in cancer therapies.
  • Pharmacokinetic Studies: Understanding drug metabolism and transport mechanisms.
  • Drug Development: Formulating new therapeutic strategies that enhance the delivery and efficacy of gemcitabine.

Research continues into optimizing its use in combination therapies and improving delivery methods through novel drug formulation techniques, including sonoporation and other advanced drug delivery systems .

Introduction to Gemcitabine Triphosphate Ditriethylamine

Gemcitabine triphosphate ditriethylamine (chemical formula: C₂₁H₄₄F₂N₅O₁₃P₃; molecular weight: 705.52 g/mol) is a salt derivative of gemcitabine triphosphate (dFdCTP), the biologically active metabolite of the anticancer prodrug gemcitabine [2] [8]. This compound stabilizes the labile triphosphate moiety through ionic bonding with two triethylamine molecules, enhancing its suitability for pharmaceutical applications and research [2] [5]. Unlike gemcitabine, which requires intracellular phosphorylation for activation, gemcitabine triphosphate ditriethylamine represents the terminal effector form capable of direct integration into DNA synthesis pathways [1] [10]. Its development addresses key limitations of conventional gemcitabine therapy, including metabolic instability, transporter-dependent cellular uptake, and enzymatic deactivation [7] [10].

Role in Nucleoside Analog Chemotherapy

Gemcitabine triphosphate ditriethylamine serves as the cytotoxic engine within antimetabolite chemotherapy regimens. Its mechanisms of action include:

  • DNA Synthesis Termination: Upon cellular delivery, dFdCTP incorporates into elongating DNA strands during replication. The difluoro-modified ribose structure induces "masked chain termination," allowing addition of one more natural nucleotide before halting DNA polymerase activity irreversibly [10] [7].
  • Ribonucleotide Reductase (RNR) Inhibition: The diphosphate metabolite (dFdCDP) depletes deoxyribonucleotide pools by inhibiting RNR, thereby starving cancer cells of DNA building blocks. This synergizes with dFdCTP’s incorporation defects [10] [1].
  • Self-Potentiation: dFdCTP inhibits deoxycytidine monophosphate deaminase (dCMP deaminase), reducing its own deamination and prolonging intracellular retention [7] [10].

Table 1: Mechanisms of Gemcitabine Triphosphate in Cancer Cells

MechanismMolecular TargetBiological Consequence
DNA IncorporationDNA polymeraseChain termination & impaired DNA repair
RNR InhibitionRibonucleotide reductaseDepletion of dATP/dCTP pools
Self-PotentiationdCMP deaminaseReduced deamination to inactive dFdU

Overcoming therapeutic resistance remains a critical application. Gemcitabine resistance arises from:

  • Downregulated Transporters: Reduced expression of nucleoside transporters (e.g., ENT1, CNT1) limits intracellular gemcitabine accumulation [1] [7].
  • Metabolic Enzyme Deficiencies: Low deoxycytidine kinase (dCK) activity or high cytidine deaminase (CDA) expression diminishes active triphosphate generation [7] [10].
  • Efflux Mechanisms: ATP-binding cassette (ABC) transporters export gemcitabine metabolites [4].

Nanoparticle delivery systems like Lipid-Calcium-Phosphate (LCP) nanoparticles encapsulate gemcitabine triphosphate ditriethylamine to bypass these barriers. LCP particles facilitate receptor-mediated endocytosis and endosomal escape via pH-sensitive calcium phosphate dissolution, delivering active dFdCTP directly to the cytoplasm. Preclinical studies show 3-fold higher tumor apoptosis induction compared to free gemcitabine in pancreatic cancer models [1].

Table 2: Resistance Factors Addressed by Gemcitabine Triphosphate Formulations

Resistance MechanismFree Gemcitabine LimitationdFdCTP Ditriethylamine Strategy
Nucleoside transporter lossReduced cellular uptakeBypasses transporters via nanocarriers
dCK deficiencyImpaired phosphorylationDelivers pre-activated triphosphate
CDA overexpressionRapid deamination to dFdUAvoids deamination step
ABC efflux upregulationReduced intracellular retentionEnhanced cellular accumulation via nanoparticles

Structural and Functional Significance in Antimetabolite Therapy

The molecular architecture of gemcitabine triphosphate ditriethylamine underpins its pharmacological advantages:

  • Triphosphate Stability: The ionic interaction between gemcitabine triphosphate’s anionic phosphate groups and protonated triethylamine cations forms a crystalline salt. This configuration shields the labile phosphate bonds from serum phosphatases, extending plasma half-life [2] [8].
  • Enhanced Solubility: Triethylamine groups confer water solubility (>50 mg/mL), facilitating intravenous formulation without organic co-solvents [2] [5].
  • Structural Mimicry: The difluoro-substituted ribose ring sterically and electronically mimics deoxycytidine triphosphate (dCTP), enabling efficient recognition by DNA polymerases. Fluorine atoms induce conformational distortion upon DNA incorporation due to their high electronegativity and small atomic radius [10] [2].

Table 3: Physicochemical Properties of Gemcitabine Triphosphate Ditriethylamine

PropertyValueFunctional Implication
Molecular weight705.52 g/molOptimal for nanoparticle encapsulation
Water solubility>50 mg/mLEnables aqueous-based formulations
Charge at pH 7.4Anionic (core) / Cationic (counterions)Facilitates ionic complexation with delivery systems
Stability in buffert½ > 24 hours (pH 7.4)Reduces premature degradation in circulation

Comparative studies reveal superior intracellular accumulation versus other nucleoside triphosphates. In acute myeloid leukemia cells, gemcitabine triphosphate achieves 7.3–61.2-fold higher levels than cytarabine triphosphate, correlating with narrower IC₅₀ ranges (typically <65 nM) across cancer lineages [2]. This stems from:

  • Cellular Uptake Efficiency: Gemcitabine derivatives exhibit 1.2–3.6-fold faster membrane transport than cytarabine, even at equimolar concentrations [2].
  • Nuclear Localization: 5–19.8-fold greater nuclear accumulation enables more efficient DNA incorporation [2] [10].

Prodrug strategies like phosphoramidate ProTides (e.g., γ-masked triphosphates) leverage the ditriethylamine salt’s reactivity. These modify the terminal phosphate with aryl/amino acid esters, enabling passive cellular entry and intracellular enzymatic activation [9].

Historical Development and Clinical Relevance

The evolution of gemcitabine triphosphate ditriethylamine reflects three key milestones:

  • Synthesis Breakthroughs (1980s–2008):
  • Original gemcitabine synthesis by Eli Lilly (1983) used D-mannitol-derived D-glyceraldehyde to construct the difluororibose core via Reformatsky reaction [10].
  • First triphosphate synthesis was reported in 2008 as a tris(triethylammonium) salt (CAS: 1035495-84-1), using nucleoside phosphorylation via modified Yoshikawa reactions [3]. This established the feasibility of scaled production for research.
  • Prodrug Innovations (2010s):
  • H-gemcitabine: A Hoechst-conjugated prodrug targeting extracellular DNA in tumor necrotic cores. Demonstrated 2.5-fold longer tumor doubling time versus free gemcitabine in xenografts (15 vs. 6 days; p<0.01) [6].
  • γ-ProTides: Aryloxy-amino acid ester derivatives showed stability in rat serum (t½ >6 hours) and tumor-selective activation [9] [2].
  • Nanotechnology Era (2010s–Present):
  • Lipid-Calcium-Phosphate (LCP) nanoparticles (2013) achieved 95% encapsulation efficiency and tumor-selective delivery via enhanced permeability and retention (EPR) effects. In vivo studies showed 80% tumor growth inhibition in NSCLC models [1].
  • Stearic acid niosomes (2024) improved loading capacity for hydrophilic analogs but remain less efficient for triphosphates than LCP systems [4].

Table 4: Historical Timeline of Key Developments

YearDevelopmentSignificance
1983Gemcitabine first synthesizedFoundation for triphosphate derivative development
1995Gemcitabine approved for pancreatic cancerClinical validation of parent compound
2008First dFdCTP triethylamine salt synthesisEnabled preclinical studies of active metabolite
2012H-gemcitabine prodrug reportedDemonstrated tumor targeting via extracellular DNA
2013LCP nanoparticle delivery system developedSolved cellular uptake and stability challenges
20204’-fluoro-dFdCTP ProTides for antiviral useExpanded application beyond oncology

Current research explores hybrid molecules like DNA-binding agent conjugates and coordination polymers for tumor microenvironment targeting. These innovations aim to leverage the ditriethylamine salt’s compatibility with advanced drug delivery platforms while minimizing systemic exposure [1] [6].

Properties

Product Name

Gemcitabine Triphosphate Ditriethylamine

Molecular Formula

C₂₁H₄₄F₂N₅O₁₃P₃

Molecular Weight

705.52

Synonyms

2’-Deoxy-2’,2’-difluorocytidine 5’-(Tetrahydrogen Triphosphate) Di(N,N-diethylethanamine);

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.